Cas no 154477-54-0 (4-(4-Chloro-1-oxobutyl)-a,a-dimethylbenzeneacetic Acid Methyl Ester)

4-(4-Chloro-1-oxobutyl)-a,a-dimethylbenzeneacetic Acid Methyl Ester structure
154477-54-0 structure
商品名:4-(4-Chloro-1-oxobutyl)-a,a-dimethylbenzeneacetic Acid Methyl Ester
CAS番号:154477-54-0
MF:C15H19O3Cl
メガワット:282.76256
MDL:MFCD09031254
CID:65372
PubChem ID:10062338

4-(4-Chloro-1-oxobutyl)-a,a-dimethylbenzeneacetic Acid Methyl Ester 化学的及び物理的性質

名前と識別子

    • Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate
    • 4-(4-CHLORO-1-OXOBUTYL)-ALPHA,ALPHA-DIMETHYLBENZOIC ACID METHYL ESTER
    • 2-[4-(4-Chlorobutyryl)phenyl]-2-methylpropionic acid methyl ester
    • 4-(4-CHLORO-1-OXOBUTYL)-A,A-DIMETHYLBENZENEACETIC ACID METHYL ESTER
    • 4-(4-Chloro-1-oxobutyl)-α,α-dimethylbenzeneacetic Acid Methyl Ester
    • Methyl 2-(4-(4-chlorobutanoyl)-phenyl)-2-methylpropanoate
    • METHYL 2-(4-[4-(4-BENZHYDRYLOXY-PIPERIDIN-1-YL)-BUTYRYL]-PHENYL)-2-METHYLPROPIONATE
    • Methyl-4-(4-chloro-1-oxobutyl)-alpha
    • : Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate
    • methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate
    • Methyl 2-[4-(4-Chlorobutyryl)phenyl]-2-methylpropanoate
    • Methyl 4-(4-Chloro-1-oxobutyl)-α,a-dimethylphenylacetate
    • Methyl 4-(4-Chloro-1-oxobutyl)-α,α-diMethylphenylacetate
    • METHYL [4-(4-CHLORO-1-OXOBUTYL)]-A,A-DIMETHYL PHENYLACETATE
    • Methyl 4-(4-chloro-1-oxobutyl)-alpha,alpha-dimethylbenzeneacetate
    • 4-(4-Chloro-1-oxobutyl)-α,a-dimethylbenzeneacetic Acid Methyl Ester
    • A1-15836
    • ULWORPZJUIFPIC-UHFFFAOYSA-N
    • FT-0655725
    • methyl 4-(4-chloro-1-oxobutyl)-alpha,alpha-dimethylphenylacetate
    • Benzeneacetic acid, 4-(4-chloro-1-oxobutyl)-Alpha,Alpha-dimethyl-, methyl ester
    • 4-(4-Chloro-1-oxobutyl)-?,?-dimethylbenzeneacetic Acid Methyl Ester
    • SCHEMBL1502354
    • AM20030050
    • Methyl 4-(4-chloro-1-oxobutyl)-alfa,alfa-dimethylbenzene acetate
    • H11605
    • Methyl2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate
    • (4-(4-Chloro-1-oxobutyl)phenyl)-alpha,alpha-dimethylacetic acid methyl ester
    • CS-0337080
    • AS-15325
    • SB33870
    • MFCD09031254
    • methyl-2-[4-(4-chloro-butyryl-)phenyl]-2-methyl-propanoate
    • 4-(4-Chloro-1-oxobutyl)-alpha,alpha-dimethylbenzeneacetic Acid Methyl Ester
    • AKOS015890024
    • 2-[4-(4-chlorobutyryl)-phenyl]-2-methyl-propionic acid methyl ester
    • 4-(4-Chloro-1-oxobutyl)- alpha , alpha -dimethylbenzeneacetic Acid Methyl Ester
    • DTXSID20435032
    • AC-8097
    • BB452BB5J7
    • 154477-54-0
    • 2-[4-(4-Chloro-butyryl)-phenyl]-2-methyl-propionic acid methyl ester
    • 2-[4-(4-Chloro-butyryl)-phenyl]-2-methyl-propionic acid, methyl ester
    • Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate Methyl 4-(4-chloro-1-oxobutyl)-alfa,alfa-dimethylbenzene acetate
    • 4-(4-Chloro-1-oxobutyl)-a,a-dimethylbenzeneacetic Acid Methyl Ester
    • MDL: MFCD09031254
    • インチ: 1S/C15H19ClO3/c1-15(2,14(18)19-3)12-8-6-11(7-9-12)13(17)5-4-10-16/h6-9H,4-5,10H2,1-3H3
    • InChIKey: ULWORPZJUIFPIC-UHFFFAOYSA-N
    • ほほえんだ: CC(C)(C1=CC=C(C=C1)C(=O)CCCCl)C(=O)OC

計算された属性

  • せいみつぶんしりょう: 282.10200
  • どういたいしつりょう: 282.1022722g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 7
  • 複雑さ: 317
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.2

じっけんとくせい

  • 色と性状: Not available
  • 密度みつど: 1.121
  • ゆうかいてん: N/A
  • ふってん: Not available
  • フラッシュポイント: Not available
  • 屈折率: 1.508
  • ようかいど: Chloroform (Slightly), Methanol (Slightly)
  • PSA: 43.37000
  • LogP: 3.33890
  • じょうきあつ: Not available

4-(4-Chloro-1-oxobutyl)-a,a-dimethylbenzeneacetic Acid Methyl Ester セキュリティ情報

4-(4-Chloro-1-oxobutyl)-a,a-dimethylbenzeneacetic Acid Methyl Ester 税関データ

  • 税関コード:2918300090
  • 税関データ:

    中国税関コード:

    2918300090

    概要:

    2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

4-(4-Chloro-1-oxobutyl)-a,a-dimethylbenzeneacetic Acid Methyl Ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB336711-1 g
Methyl 4-(4-chloro-1-oxobutyl)-alfa,alfa-dimethylbenzene acetate
154477-54-0
1g
€812.60 2022-06-02
TRC
C374930-500mg
4-(4-Chloro-1-oxobutyl)-a,a-dimethylbenzeneacetic Acid Methyl Ester
154477-54-0
500mg
$ 632.00 2023-09-08
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M181732-5g
4-(4-Chloro-1-oxobutyl)-a,a-dimethylbenzeneacetic Acid Methyl Ester
154477-54-0 95%
5g
¥2344.90 2023-09-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M923738-50mg
Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate Methyl 4-(4-chloro-1-oxobutyl)-alfa,alfa-dimethylbenzene acetate
154477-54-0 95%
50mg
¥188.00 2022-09-01
TRC
C374930-100mg
4-(4-Chloro-1-oxobutyl)-a,a-dimethylbenzeneacetic Acid Methyl Ester
154477-54-0
100mg
$ 150.00 2023-09-08
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M181732-1g
4-(4-Chloro-1-oxobutyl)-a,a-dimethylbenzeneacetic Acid Methyl Ester
154477-54-0 95%
1g
¥1132.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M181732-25g
4-(4-Chloro-1-oxobutyl)-a,a-dimethylbenzeneacetic Acid Methyl Ester
154477-54-0 95%
25g
¥5973.90 2023-09-01
Crysdot LLC
CD12138346-5g
Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate
154477-54-0 95+%
5g
$418 2024-07-23
abcr
AB336711-1g
Methyl 4-(4-chloro-1-oxobutyl)-alfa,alfa-dimethylbenzene acetate; .
154477-54-0
1g
€424.00 2024-04-19
1PlusChem
1P007GOE-250mg
Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate
154477-54-0 90%
250mg
$72.00 2025-02-22

4-(4-Chloro-1-oxobutyl)-a,a-dimethylbenzeneacetic Acid Methyl Ester サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:154477-54-0)METHYL 2-(4-[4-(4-BENZHYDRYLOXY-PIPERIDIN-1-YL)-BUTYRYL]-PHENYL)-2-METHYLPROPIONATE
注文番号:5687867
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:09
価格 ($):discuss personally
atkchemica
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:154477-54-0)4-(4-Chloro-1-oxobutyl)-a,a-dimethylbenzeneacetic Acid Methyl Ester
注文番号:CL13484
在庫ステータス:in Stock
はかる:1g/5g/10g/100g
清らかである:95%+
最終更新された価格情報:Wednesday, 27 November 2024 17:34
価格 ($):discuss personally

4-(4-Chloro-1-oxobutyl)-a,a-dimethylbenzeneacetic Acid Methyl Ester 関連文献

4-(4-Chloro-1-oxobutyl)-a,a-dimethylbenzeneacetic Acid Methyl Esterに関する追加情報

Exploring the Properties and Applications of 4-(4-Chloro-1-Oxobutyl)-a,a-Dimethylbenzeneacetic Acid Methyl Ester (CAS No. 154477-54-0)

Introduction

The compound 4-(4-Chloro-1-Oxobutyl)-a,a-Dimethylbenzeneacetic Acid Methyl Ester, identified by the CAS number 154477-54-0, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound, often referred to as a methyl ester derivative, has garnered attention due to its unique structural features and promising biological activity.

Synthesis and Structural Features

The synthesis of this compound involves a multi-step process, typically starting with the preparation of the benzeneacetic acid derivative followed by esterification to form the methyl ester. The molecule's structure is characterized by a benzene ring substituted with two methyl groups at the alpha positions, a chlorinated butyl group attached via an oxo linkage, and a methyl ester functional group.

Chemical Properties

This compound exhibits interesting chemical properties, including good solubility in organic solvents and moderate stability under physiological conditions. The presence of the chlorine atom in the butyl group introduces additional electronic effects, which can influence the molecule's reactivity and pharmacokinetic profile.

Biological Activity

Recent studies have highlighted the potential of this compound as a lead molecule in drug discovery efforts, particularly in the development of anti-inflammatory and anti-cancer agents. The methyl ester group enhances bioavailability, making it a promising candidate for further preclinical testing.

Applications in Pharmaceutical Research

In the pharmaceutical industry, this compound is being explored for its ability to modulate key cellular pathways involved in inflammation and cancer progression. Its unique structure allows for selective interaction with target proteins, making it a valuable tool in drug design.

Environmental Considerations

Evaluating the environmental impact of this compound is crucial for its sustainable use. Research indicates that it has low toxicity to aquatic organisms, suggesting that it can be safely utilized in controlled environments.

Future Directions

As research on this compound continues to advance, there is growing interest in exploring its potential as a precursor for more complex molecules or as an intermediate in synthetic chemistry processes. Collaborative efforts between chemists and biologists are expected to unlock new applications for this versatile compound.

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